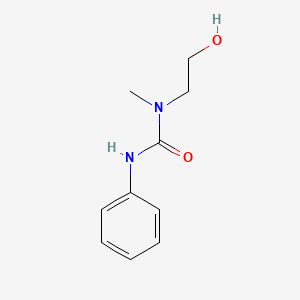

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

Descripción general

Descripción

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group, a methyl group, and a phenyl group attached to the urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of N-methyl-N’-phenylurea with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as a base, to facilitate the formation of the hydroxyethyl group.

Another method involves the reaction of N-methyl-N’-phenylurea with ethylene carbonate. This reaction also requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-throughput screening and optimization of reaction conditions can further enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, such as surfactants and resins.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Hydroxyethyl)urea: Lacks the methyl and phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.

N-Methyl-N’-phenylurea: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds and interact with biological molecules.

N-(2-Hydroxyethyl)-N’-phenylurea: Lacks the methyl group, affecting its overall chemical properties and reactivity.

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-N’-phenylurea is unique due to the presence of all three functional groups (hydroxyethyl, methyl, and phenyl), which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and

Actividad Biológica

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of urea characterized by a hydroxyethyl group, a methyl group, and a phenyl group. Its unique structure allows for various interactions with biological targets, making it a subject of interest for potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, the compound demonstrated notable activity:

- Minimum Inhibitory Concentration (MIC) : The MIC against Escherichia coli and Staphylococcus aureus was reported to be in the range of 40-50 µg/mL, comparable to standard antibiotics like ceftriaxone .

- Inhibition Zones : The compound produced inhibition zones measuring 29 mm against E. coli and 24 mm against S. aureus, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity : The compound exhibited IC50 values ranging from 7 to 20 µM across different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Mechanism : It is suggested that the compound interferes with cancer cell signaling pathways and limits angiogenesis, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been investigated for:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases .

- Enzyme Inhibition : There is evidence that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyethyl group facilitates hydrogen bonding with biological macromolecules, influencing their conformation and function.

- Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions with proteins and enzymes, potentially altering their activity .

- Targeting Specific Pathways : The compound has been shown to affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Comparative Analysis with Related Compounds

A comparison with structurally related compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2-Hydroxyethyl)urea | Lacks methyl and phenyl groups | Reduced reactivity |

| N-Methyl-N'-phenylurea | Lacks hydroxyethyl group | Limited hydrogen bonding |

| N-(2-Hydroxyethyl)-N'-phenylurea | Lacks methyl group | Altered chemical properties |

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the effects of this compound on human leukemia cell lines. Results indicated significant cytotoxicity with an IC50 value as low as 1.50 µM, suggesting strong potential for leukemia treatment .

- Antimicrobial Resistance : In the context of rising antibiotic resistance, this compound was tested against resistant strains of Klebsiella pneumoniae. It demonstrated efficacy comparable to traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-1-methyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(7-8-13)10(14)11-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHANHWVYMZYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957501 | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36097-31-1 | |

| Record name | IPO 2363 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036097311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-N'-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.